

A Technical Guide to Boc-Glu-Ofm: Synthesis, Applications, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -tert-Butyloxycarbonyl-L-glutamic acid y-(9-fluorenylmethyl) ester (**Boc-Glu-Ofm**), a key building block in peptide synthesis and drug discovery. This document details its chemical properties, supplier information, and its application in the development of therapeutic peptides. Furthermore, it offers detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Boc-Glu-Ofm is a derivative of L-glutamic acid where the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the γ -carboxyl group is protected as a 9-fluorenylmethyl (Ofm) ester. This arrangement makes it a valuable reagent in peptide chemistry.



Property	Value	Reference
CAS Number	123417-18-5	[1][2][3][4][5]
Molecular Formula	C24H27NO6	[1][3][4][5]
Molecular Weight	425.47 g/mol	[1][4]
Synonyms	N-Boc-L-glutamic acid gamma (9-fluorenylmethyl) ester, Boc-L-glutamic acid 5-(9-fluorenylmethyl) ester, Boc-L-glutamic acid γ-9-fluorenylmethyl ester	[3][4][6]
Appearance	White to off-white powder	[6]
Purity	Typically ≥95% to >98% (HPLC)	[2][5][6]
Solubility	Soluble in chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.	[2]

Supplier Information

Boc-Glu-Ofm is commercially available from several chemical suppliers specializing in reagents for peptide synthesis. The following table lists some of the key suppliers.



Supplier	Product Number	Purity
Biosynth	FB41769	Research Grade
BioCrick	BCC3391	>98%
Aapptec Peptides	ABE130	Lot specific
Advanced ChemTech	Not specified	Not specified
Bachem	Not specified	Not specified
MedchemExpress	HY-W017013	Not specified
Kilo Biotechnology	Not specified	Not specified

Applications in Research and Drug Development

Boc-Glu-Ofm is a crucial intermediate in the synthesis of complex peptides and has significant applications in drug development. [6][7][8] The Boc protecting group on the α -amino group is acid-labile, while the Ofm group on the side chain is base-labile, allowing for orthogonal deprotection strategies in peptide synthesis. [9]

Key applications include:

- Peptide Synthesis: It serves as a protected amino acid building block for the incorporation of glutamic acid residues into a peptide sequence during solid-phase peptide synthesis (SPPS).[6]
- Drug Development: It is utilized in the creation of peptide-based therapeutics. The modification of amino acids can enhance the bioavailability and stability of drug candidates. [6][7]
- Synthesis of Complex Peptides: Boc-Glu-Ofm has been used in the chemical synthesis of ester insulin and cyclic peptide mixtures.[10]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) using Boc-Glu-Ofm



The following protocols outline the standard procedures for using **Boc-Glu-Ofm** in Boc-based solid-phase peptide synthesis.

4.1. Boc Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain on the solid support.

- Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
- Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30-60 minutes at room temperature.[11]
- Washing: Filter the resin and wash it sequentially with DCM, isopropanol, and then DCM again to remove residual TFA and the cleaved Boc groups.
- Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved.
- Final Wash: Wash the resin again with DCM to remove excess base.

4.2. Coupling of Boc-Glu-Ofm

This protocol describes the coupling of **Boc-Glu-Ofm** to the deprotected N-terminus of the peptide-resin.

- Activation: In a separate vessel, dissolve Boc-Glu-Ofm (2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU (2-4 equivalents) in a minimal amount of dimethylformamide (DMF). Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid.
- Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
- Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (no color change) indicates a complete reaction.



- Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
- 4.3. Side-Chain Deprotection (Ofm Group Removal)

The Ofm group is stable to the acidic conditions used for Boc deprotection but can be removed with a mild base, typically piperidine.

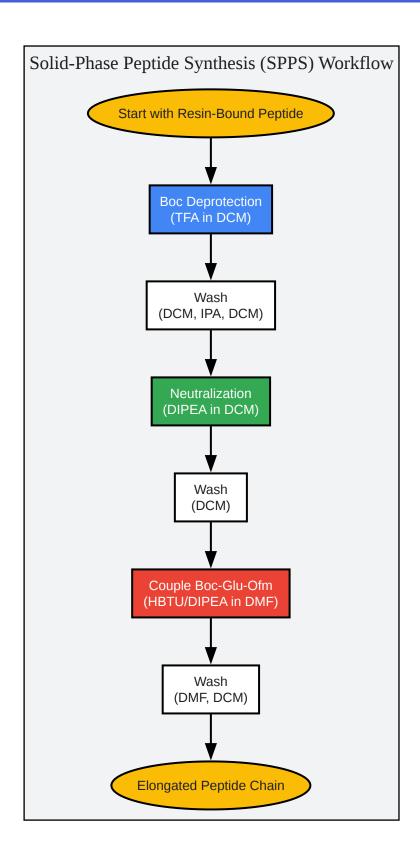
- Deprotection Solution: Prepare a 20% solution of piperidine in DMF.
- Treatment: Treat the peptide-resin with the piperidine solution for 20-30 minutes at room temperature.
- Washing: Wash the resin extensively with DMF and DCM to remove the cleaved Ofm protecting group and residual piperidine.

This selective deprotection of the side chain allows for on-resin modifications, such as cyclization or branching.

Visualizations

The following diagrams illustrate the key workflows in which **Boc-Glu-Ofm** is utilized.

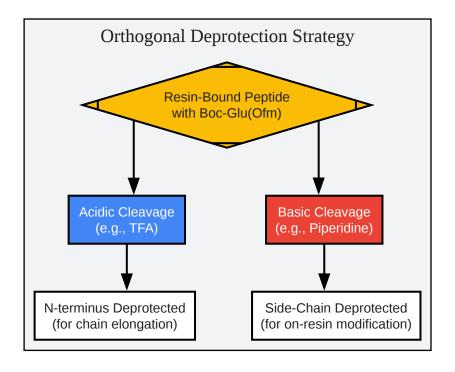




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Figure 1: Workflow for incorporating **Boc-Glu-Ofm** in SPPS.





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Figure 2: Orthogonal deprotection of Boc and Ofm groups.

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